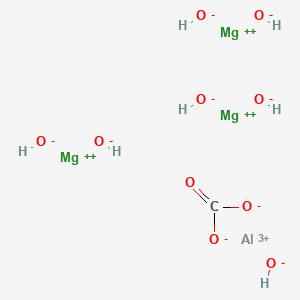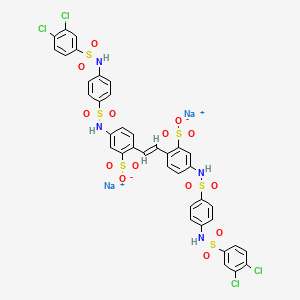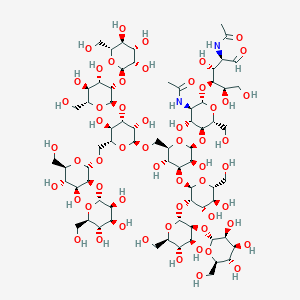
1-(2-ヒドロキシエチル)-3-メチルイミダゾリウムジシアナミド
概要
説明
1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide, also known as [HEMIM][DCA], is an ionic liquid . It has been used in various applications such as a solvent in the study of absorption of ammonia, a polymerization initiator known to accelerate the cure of cyanate ester resins, in the thermodynamic study of the solubility of D-sorbitol, xylitol, and meso-erythritol in ionic liquids, and as a corrosion inhibitor of API 5L X52 steel in acidic conditions .
Synthesis Analysis
The ionic liquid [HEMIM][DCA] has been synthesized and utilized to modify N-doped carbon nanotubes (CNTs) to produce N-CNT/[HEMIM][DCA] as a green hybrid adsorbent .Molecular Structure Analysis
The empirical formula of 1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide is C8H11N5O, and its molecular weight is 193.21 .Chemical Reactions Analysis
In a study, 1-(2-hydroxyethyl)-3-methylimidazolium dicyanamide was used to modify N-doped carbon nanotubes (CNTs) to produce N-CNT/[HEMIM][DCA] as a green hybrid adsorbent .Physical And Chemical Properties Analysis
1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide is a liquid with an assay of ≥96.5% (HPLC) and 97%. It has ≤1.0% water impurities .科学的研究の応用
アンモニア吸収用溶媒
このイオン液体は、アンモニアの吸収に焦点を当てた研究において溶媒として使用されています。 その独自の特性は、アンモニア捕獲の効率を高めるのに役立つ可能性があり、これは様々な産業プロセスや環境制御対策において重要です .
重合開始剤
これは重合開始剤として機能し、特にシアネートエステル樹脂の硬化を促進することが知られています。 この用途は、航空宇宙、電子機器、コーティングに使用される高性能ポリマーの製造において重要です .
カーボンナノチューブの改質
この化合物は、Nドープカーボンナノチューブ(CNT)を改質するために使用され、緑色のハイブリッド吸着剤を生成しました。 この吸着剤は、環境修復および浄化プロセスに潜在的な用途があります .
作用機序
Safety and Hazards
将来の方向性
The future directions for 1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide include its use in the synthesis of core–shell type ionic liquid/metal organic framework (IL/MOF) composites. A hydrophilic IL, 1-(2-hydroxyethyl)-3-methylimidazolium dicyanamide, [HEMIM][DCA], was deposited on a hydrophobic zeolitic imidazolate framework, ZIF-8 .
特性
IUPAC Name |
cyanoiminomethylideneazanide;2-(3-methylimidazol-3-ium-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2O.C2N3/c1-7-2-3-8(6-7)4-5-9;3-1-5-2-4/h2-3,6,9H,4-5H2,1H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQLCZUQCFNAGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CCO.C(=[N-])=NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746222 | |
| Record name | 1-(2-Hydroxyethyl)-3-methyl-1H-imidazol-3-ium [(cyanoimino)methylidene]azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1186103-47-8 | |
| Record name | 1-(2-Hydroxyethyl)-3-methyl-1H-imidazol-3-ium [(cyanoimino)methylidene]azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1186103-47-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide a promising material for CO2 capture?
A1: 1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide exhibits a remarkable ability to selectively capture CO2, significantly surpassing the performance of the parent MOF (zeolitic imidazolate framework) material. This enhanced selectivity is attributed to its unique core-shell structure when combined with ZIF-8. The 1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide forms a shell around the ZIF-8 core, acting as a "smart gate" that preferentially allows CO2 molecules to pass through while hindering CH4. [] This characteristic makes it a promising candidate for applications requiring selective CO2 separation, such as carbon capture from flue gas.
Q2: How does the structure of 1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide influence its interaction with metal surfaces in corrosive environments?
A2: Research shows that 1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide acts as a mixed-type corrosion inhibitor for API 5L X52 steel in acidic environments. [] While the exact mechanism is still under investigation, experimental evidence suggests that the molecule forms a protective layer on the steel surface through chemical adsorption. This adsorption process is likely driven by the interaction between the electron-rich dicyanamide anion and the positively charged metal surface. Further investigation into the adsorption energy and the nature of the formed layer can provide a deeper understanding of its corrosion inhibition properties.
Q3: How does the hydroxyl group in 1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide affect its solvent properties compared to similar ionic liquids?
A3: The presence of the hydroxyl group in 1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide significantly influences its interactions with solutes compared to its counterparts without this functional group, such as 1-ethyl-3-methylimidazolium dicyanamide. [] This is evident in the measured infinite dilution activity coefficients of various solutes in 1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide. The hydroxyl group likely enhances hydrogen bonding capabilities, leading to stronger interactions with polar solutes. This understanding can be crucial in predicting the solubility and separation capabilities of 1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide for different classes of compounds.
Q4: Can you elaborate on the ability of 1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide to dissolve beta-cyclodextrin and its potential implications?
A4: 1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide exhibits exceptional solubility for beta-cyclodextrin, a cyclic oligosaccharide known for its ability to form inclusion complexes with various molecules. [] This enhanced solubility is attributed to the formation of 1:1 inclusion complexes between beta-cyclodextrin and the imidazolium cations of the ionic liquid. The hydrophilic nature of 1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide, particularly its hydroxyl group, further contributes to its solvation power. This finding opens up possibilities for utilizing 1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide as a solvent or co-solvent in applications where solubilizing beta-cyclodextrin is crucial, such as drug delivery and analytical chemistry.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(4-bromo-2-fluorophenyl)-7-methoxy-6-(3-(tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrol-6(3H)-yl)propoxy)quinazolin-4-amine](/img/structure/B1512763.png)








